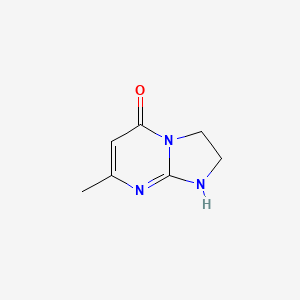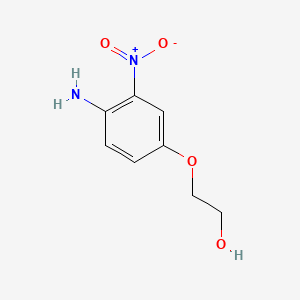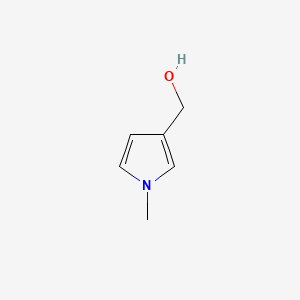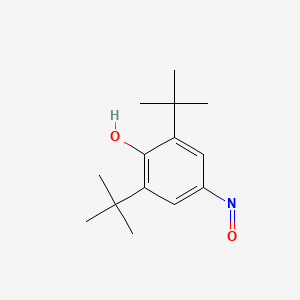
2,6-Dichloropyrimidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
Synthesis Analysis
Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .Molecular Structure Analysis
The molecular structure of a similar compound, 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde, has a molecular formula of C5H3Cl2N3O .Chemical Reactions Analysis
The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,6-Dichloropyridine, include a molar mass of 147.99 g·mol −1, a melting point of 86–89 °C, and a boiling point of 211–212 °C .Aplicaciones Científicas De Investigación
Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues
This compound is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues, which are crucial for studying protein structure and function .
Tandem Amination and Suzuki-Miyaura Cross-Coupling
It serves as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling, a method used in organic synthesis .
Biarylpyrimidine Synthesis
The compound is involved in biarylpyrimidine synthesis that includes biaryl cross-coupling, an important reaction for creating complex organic molecules .
Vilsmeier–Haack Reaction
2,6-Dichloropyrimidine-4-carbaldehyde can be used in the Vilsmeier–Haack reaction to convert dihydroxypyrimidines to dichloropyrimidines, which are valuable intermediates in pharmaceutical synthesis .
Regioselective Synthetic Strategy
It can be used in a regioselective synthetic strategy to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .
Pharmaceutical Testing
This chemical is also available for purchase for use in pharmaceutical testing, indicating its role as a reference standard for ensuring accurate results in drug development .
Mecanismo De Acción
Target of Action
2,6-Dichloropyrimidine-4-carbaldehyde is a type of halopyrimidine . Halopyrimidines are known to be precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . .
Mode of Action
The compound undergoes aromatic nucleophilic substitution reactions . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This is due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
Biochemical Pathways
The compound is involved in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also possible .
Result of Action
The result of the action of 2,6-Dichloropyrimidine-4-carbaldehyde is the formation of pyrimidine-based compound precursors of N-heterocyclic systems . These compounds are products of amination, solvolysis, and condensation processes .
Action Environment
The action of 2,6-Dichloropyrimidine-4-carbaldehyde is influenced by environmental factors such as the structural factors of the starting pyrimidine and a high concentration of alkoxide ions . These conditions allow for the reactions to occur under mild and environmentally friendly conditions .
Safety and Hazards
Direcciones Futuras
There is interest in the synthesis of 4,6-disubstituted pyrimidines . Since an increase in hydrophobic character of the substituents in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites , introduction of the hydrophobic groups phenyl, 1,3-dithianyl or naphthyl, as well as a cationic side chain, are expected to enhance affinity .
Propiedades
IUPAC Name |
2,6-dichloropyrimidine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4-1-3(2-10)8-5(7)9-4/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJDEVPDYGNMDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611427 |
Source


|
| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4-carbaldehyde | |
CAS RN |
933746-24-8 |
Source


|
| Record name | 2,6-Dichloropyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














